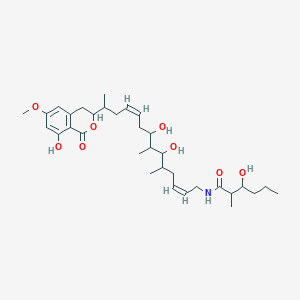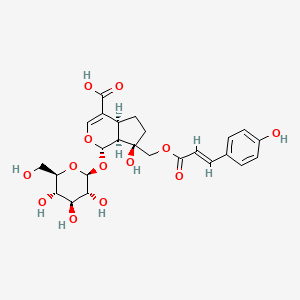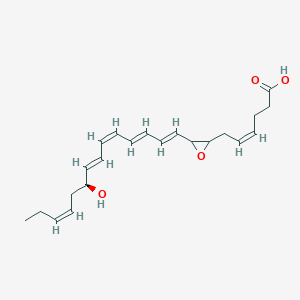
Eriocalyxin B
Overview
Description
Synthesis Analysis
The synthesis of Eriocalyxin B derivatives has been explored to understand its structure-activity relationship better. Modifications at specific sites on this compound, such as the alpha, beta-unsaturated ketone moieties and the 7,20-epoxy moiety, have significant impacts on its cytotoxicity. For instance, the synthesis of 19 derivatives showed that certain modifications could enhance the compound's activity against tumor cell lines, highlighting the critical roles of these moieties in this compound's bioactivity (Yu Zhao et al., 2007).
Molecular Structure Analysis
This compound's molecular structure, characterized by specific functional groups such as alpha, beta-unsaturated ketones, plays a crucial role in its biological activities. These moieties are considered the active sites that contribute to its potent anticancer properties. The structure-activity relationship studies indicate that these features are essential for maintaining cytotoxicity and that modifications can either enhance or diminish its therapeutic potential.
Chemical Reactions and Properties
This compound's chemical reactivity, particularly involving its functional groups, is central to its biological effects. Its interactions with cellular components, such as proteins and DNA, can lead to modifications in cellular functions and induce pathways leading to apoptosis. The compound's ability to covalently modify glutathione and selectively inhibit enzymes like thioredoxin reductase underscores its mechanism of inducing oxidative stress-mediated apoptosis in cancer cells (Dongzhu Duan et al., 2021).
Mechanism of Action
Eriocalyxin B (EriB) is a natural ent-Kaurene diterpenoid extracted from the traditional Chinese herb Isodon eriocalyx . It has been recognized for its potent anticancer and anti-inflammatory activities .
Target of Action
EriB primarily targets the Nuclear Factor kappa B (NF-κB) . NF-κB is a transcriptional factor that plays a critical role in cell survival and inflammatory processes . It has become a target for intense drug development for the treatment of cancer, inflammatory, and autoimmune diseases .
Mode of Action
EriB inhibits the proliferation of cancer cells by prompting apoptosis, arresting the cell cycle, and modulating cell signaling pathways . It selectively inhibits NF-κB activity by targeting multiple steps of the NF-κB activation pathway . It interferes with the binding of both p65 and p50 subunits to the response element in a noncompetitive manner .
Biochemical Pathways
The regulation of signaling pathways in cancerous cells by EriB involves the modulation of various apoptosis-related factors (Bak, Bax, caspases, XIAP, survivin, and Beclin-1), transcriptional factors (NF-κB, STAT3, Janus-activated kinase 2, Notch, AP-1, and lκBα), enzymes (cyclooxygenase 2, matrix metalloproteinase 2 [MMP-2], MMP-9, and poly (ADP-ribose) polymerase), cytokines, and protein kinases (mitogen-activated protein kinase and ERK1/2) .
Result of Action
EriB exhibits anticancer effects against various types of cancer, including breast, pancreatic, leukemia, ovarian, lung, bladder, and colorectal cancer . It inhibits the transcription of NF-κB downstream gene products, including cyclooxygenase-2 and inducible nitric-oxide synthase, induced by tumor necrosis factor-α or lipopolysaccharide in macrophages and hepatocarcinoma cells .
Action Environment
It is known that erib is a natural entity and its extraction from the traditional chinese herb isodon eriocalyx suggests that it may have evolved to be effective in the natural environment where the herb grows .
Safety and Hazards
properties
IUPAC Name |
(1S,2S,5R,8S,9S,10S,11R)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-ene-7,15-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O5/c1-10-11-4-5-12-18-9-25-20(24,19(12,8-11)15(10)22)16(23)14(18)17(2,3)7-6-13(18)21/h6-7,11-12,14,16,23-24H,1,4-5,8-9H2,2-3H3/t11-,12+,14-,16+,18-,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIKCEKESDRWAE-UJVKWQRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC(=O)C23C1C(C(C45C2CCC(C4)C(=C)C5=O)(OC3)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C=CC(=O)[C@]23[C@@H]1[C@@H]([C@]([C@]45[C@H]2CC[C@H](C4)C(=C)C5=O)(OC3)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801317705 | |
| Record name | Eriocalyxin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84745-95-9 | |
| Record name | Eriocalyxin B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84745-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eriocalyxin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-[1-(4-Butan-2-ylphenyl)ethyl]-3-[(4-fluorophenyl)methyl]thiourea](/img/structure/B1256910.png)
![N-[3-[butyl(ethyl)amino]propyl]-2-[6-(4-morpholinylsulfonyl)-3-oxo-1,4-benzothiazin-4-yl]acetamide](/img/structure/B1256912.png)



